molecular formula C21H20F3N3O2 B2406744 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034292-89-0

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2406744
CAS No.: 2034292-89-0
M. Wt: 403.405
InChI Key: NBDCAXSIAHFPKK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034292-89-0) is a synthetically produced small molecule with a molecular formula of C21H20F3N3O2 and a molecular weight of 403.41 g/mol. This compound is part of a class of N-benzyl pyrazole derivatives that have demonstrated significant potential in biomedical research, particularly in the field of oncology . Structurally, it features a 3,5-dimethyl-4-phenylpyrazole core linked via an ethyl chain to a 4-(trifluoromethoxy)benzamide group. The trifluoromethoxy moiety is a common pharmacophore known to enhance a compound's metabolic stability and membrane permeability, making it a valuable scaffold for drug discovery . The primary research value of this compound stems from its structural similarity to potent autophagy modulators. Related N-benzyl pyrazole benzamides have been shown to exhibit sub-micromolar antiproliferative activity against difficult-to-treat cancer cell lines, such as pancreatic MIA PaCa-2 cells . These compounds disrupt autophagic flux by interfering with mTORC1 reactivation and the clearance of LC3-II, a key protein marker for autophagy, under nutrient-starvation conditions . As cancer cells often exploit autophagy for survival, this mechanism represents a promising therapeutic strategy. Furthermore, closely related pyrazine-based scaffolds incorporating the 4-(trifluoromethoxy)benzamide group have shown excellent in vitro anticancer activity against human lung carcinoma (A549) cell lines, underscoring the broad utility of this chemical architecture in developing novel anticancer agents . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-14-19(16-6-4-3-5-7-16)15(2)27(26-14)13-12-25-20(28)17-8-10-18(11-9-17)29-21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDCAXSIAHFPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Structural Characteristics

The compound consists of a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, along with an ethyl linker and a trifluoromethoxy group. The molecular formula is C19H22F3N3OC_{19}H_{22}F_{3}N_{3}O with a molecular weight of approximately 373.39 g/mol.

Component Details
Molecular Formula C19H22F3N3OC_{19}H_{22}F_{3}N_{3}O
Molecular Weight 373.39 g/mol
Structural Features Pyrazole ring, trifluoromethoxy group

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds demonstrated GI50 values ranging from 3.79 µM to 12.50 µM.
  • NCI-H460 (Lung Cancer) : IC50 values reported as low as 0.30 nM for related compounds indicating potent inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound Cell Line GI50/IC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
This compoundNCI-H4600.30

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. For example, compounds similar to this compound have shown promising results in reducing inflammation in preclinical models.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit kinases involved in cancer cell signaling pathways.
  • Apoptosis Induction : Certain studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases.

Study on Anticancer Effects

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxicity with IC50 values as low as 17.82 mg/mL for certain derivatives, suggesting that modifications in the pyrazole structure can enhance anticancer activity significantly .

Pharmacokinetics and Toxicology

Research on pharmacokinetics indicates that the incorporation of trifluoromethoxy groups may enhance the bioavailability and metabolic stability of these compounds. However, detailed toxicological studies are necessary to fully understand the safety profile of this compound.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole ring : The 3,5-dimethyl and 4-phenyl substituents enhance steric bulk and may influence binding specificity.
  • Ethyl linker : Provides flexibility, allowing the benzamide and pyrazole moieties to adopt optimal conformations for interactions.

Structural analogs from the evidence are compared based on substituents, functional groups, and synthetic strategies.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound: N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide Pyrazole-Benzamide 3,5-Dimethyl-4-phenyl (pyrazole); 4-(trifluoromethoxy) (benzamide) ~463.4 (calculated) Hypothesized enzyme inhibition (e.g., kinases) -
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS 127871-91-4) Pyrazole-Triazole-Benzamide 4-Nitrophenyl (pyrazole); mercapto-triazole; benzamide 449.49 Synthetic accessibility via hydrazide intermediates
N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide Dihydropyrazole-Benzamide 2-Chlorophenyl, 2,5-dimethoxyphenyl (pyrazole); trifluoromethyl (benzamide) ~650.1 (calculated) Enhanced lipophilicity due to trifluoromethyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9) Triazole-Thione Phenylsulfonyl, difluorophenyl; thione group ~450–500 (estimated) Tautomerism (thione vs. thiol) affects reactivity
Key Observations:

Pyrazole vs. Triazole Cores :

  • The target compound’s pyrazole ring offers a balance of aromaticity and substituent flexibility, whereas triazole derivatives (e.g., compounds 7–9) exhibit tautomerism, influencing electronic properties and binding modes .
  • Mercapto-triazole derivatives (e.g., CAS 127871-91-4) introduce sulfur-based nucleophilicity, which may enhance metal-binding capabilities compared to the target’s benzamide .

Substituent Effects: Trifluoromethoxy (target) vs. Nitro () vs. Phenylsulfonyl (): Nitro groups are stronger electron-withdrawing agents, whereas phenylsulfonyl groups improve solubility via polar interactions .

Linker Flexibility :

  • The ethyl linker in the target compound may allow better conformational adaptability than rigid triazole-thione linkers in compounds .

Spectral and Physical Properties

  • IR Spectroscopy : The target’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) would resemble hydrazinecarbothioamides in , but absence of C=S (1243–1258 cm⁻¹) distinguishes it from thioamide analogs .
  • NMR : The 4-phenyl and trifluoromethoxy groups would produce distinct aromatic and CF3O signals, comparable to fluorophenyl and sulfonyl substituents in and .

Q & A

Q. What are the optimized synthetic routes for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step protocols, often leveraging nucleophilic substitution and condensation. Key steps include:

  • Pyrazole Core Formation : Reacting substituted hydrazines with diketones under reflux (e.g., ethanol/acetic acid) to form the pyrazole ring .
  • Benzamide Coupling : Activating the carboxylic acid (e.g., via benzoyl chloride) and coupling with amines using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

Q. Table 1: Comparison of Reaction Conditions

StepSolventBase/CatalystTemperatureYield (%)Reference
Pyrazole alkylationDMFK₂CO₃RT65–75
Benzamide couplingAcetonitrileTEA80°C82
Final purificationEthanolReflux90+

Q. Critical Factors :

  • Solvent polarity (DMF vs. acetonitrile) affects reaction kinetics and byproduct formation .
  • Base selection : K₂CO₃ is preferred for milder conditions, while stronger bases may degrade sensitive trifluoromethoxy groups .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The trifluoromethoxy group (-OCF₃) shows a distinct singlet at ~60 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .
  • FT-IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) .

Q. Table 2: Key Spectroscopic Markers

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Trifluoromethoxy (-OCF₃)¹³C: 58–62
Amide C=O¹³C: 168–1701670–1700
Pyrazole C-H¹H: 6.5–7.2

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions), ethanol, or acetonitrile. Polar aprotic solvents are ideal for biological assays .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., mp >250°C suggests thermal robustness) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole and benzamide moieties .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 for metabolic stability studies) .

Q. Table 3: Computational Findings

ParameterPyrazole CoreBenzamide Group
HOMO-LUMO Gap (eV)4.23.8
Binding Affinity (kcal/mol)-8.5 (CYP3A4)-7.9 (COX-2)

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize to cell viability (MTT assay) .
  • Metabolic Interference : Test for off-target effects using kinase profiling panels (e.g., Eurofins LeadProfilingScreen) .

Q. Table 4: Biological Activity Variability

StudyTargetIC₅₀ (µM)Cell Line
Abdel-Wahab et al.Anticancer12.3MCF-7
Berger et al.Antimicrobial25.1S. aureus

Q. Root Causes :

  • Cell permeability differences due to trifluoromethoxy group lipophilicity .
  • Metabolic degradation in certain media (e.g., liver microsomes reduce efficacy) .

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce pivaloyloxymethyl groups to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with rat liver microsomes and quantify parent compound via LC-MS .

Q. Key Findings :

  • Half-life (t₁/₂) : 3.2 hours in plasma vs. 1.8 hours in microsomes .
  • LogP : 2.8 (optimized for blood-brain barrier penetration) .

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